methyl 3-(dimethylamino)-3-oxo-propanoate
CAS No.: 26387-74-6
Cat. No.: VC11994046
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26387-74-6 |
---|---|
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | methyl 3-(dimethylamino)-3-oxopropanoate |
Standard InChI | InChI=1S/C6H11NO3/c1-7(2)5(8)4-6(9)10-3/h4H2,1-3H3 |
Standard InChI Key | GSROVVPYJBMJMI-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)CC(=O)OC |
Canonical SMILES | CN(C)C(=O)CC(=O)OC |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
Methyl 3-(dimethylamino)-3-oxo-propanoate belongs to the class of β-keto esters, distinguished by the presence of a ketone group at the β-position relative to the ester functionality. Its IUPAC name, methyl 3-(dimethylamino)-3-oxopropanoate, reflects the substitution pattern: a dimethylamino group (-N(CH₃)₂) and a ketone (-C=O) occupy the third carbon of the propanoate chain. The molecular formula is C₆H₁₁NO₃, with a molecular weight of 161.16 g/mol .
Structural Analysis
The compound’s structure can be represented as:
This arrangement confers unique reactivity:
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The β-keto group facilitates enolization, enabling participation in conjugate additions.
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The dimethylamino group modulates electron density, influencing nucleophilic and electrophilic sites.
Synthesis and Industrial Production
Industrial Scalability
Industrial production likely employs continuous-flow reactors to enhance yield and purity. Advanced catalytic systems, such as immobilized lipases or acid resins, could optimize esterification steps while minimizing byproducts .
Applications in Organic Synthesis
Enolate Formation
The β-keto ester moiety enables facile deprotonation using bases like lithium diisopropylamide (LDA), generating enolates for aldol reactions or Michael additions. For example:
This reactivity is pivotal in constructing polyketide frameworks and heterocycles .
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